[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol
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Overview
Description
“[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol” is a synthetic compound that has been studied for its potential applications in various fields. It is a derivative of isoquinoline, a type of nitrogen-containing heterocycle . This compound has been found to exhibit anticancer activity via induction of oxidative stress, DNA damage, and apoptosis in Ehrlich solid carcinoma-bearing mice . It has also been evaluated for its antifungal activities .
Synthesis Analysis
The synthesis of “[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol” involves Claisen–Schmidt condensation of compound A with an equimolar amount of substituted aldehydes using potassium hydroxide as a catalyst .Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol” was confirmed through NMR spectroscopy .Chemical Reactions Analysis
The compound has been found to exhibit significant anticancer activity and displayed gradient-dependent inhibition against breast cancer cell proliferation . It also showed efficiency against fungal deterioration of ancient Egyptian mummy cartonnage .Scientific Research Applications
Antifungal Applications
The derivatives of [1,2,4]Triazolo[3,4-a]isoquinoline have been studied for their antifungal properties . A series of these compounds were synthesized and evaluated for their efficacy against fungal species that contribute to the deterioration of ancient Egyptian mummy cartonnage . These studies are crucial for the preservation of historical artifacts and provide a new avenue for antifungal research.
Anticancer Activity
Another significant application is in anticancer therapy . A chalcone derivative of [1,2,4]Triazolo[3,4-a]isoquinoline exhibited anticancer activity through the induction of oxidative stress, DNA damage, and apoptosis in Ehrlich solid carcinoma-bearing mice . This suggests potential for the development of new cancer treatments with fewer side effects compared to traditional chemotherapy.
Mechanism of Action
Target of Action
Related compounds have shown activity against various fungal species and cancer cells .
Mode of Action
It has been observed that related compounds induce oxidative stress and dna damage, leading to apoptosis in cancer cells . They also exhibit antifungal activities .
Biochemical Pathways
The compound appears to affect the pathways related to oxidative stress, DNA damage, and apoptosis. It upregulates pro-apoptotic genes such as p53 and Bax . In the context of antifungal activity, it inhibits the growth of various fungal species .
Pharmacokinetics
Related compounds have been administered intraperitoneally in animal models .
Result of Action
The compound’s action results in a significant decrease in tumor weight in animal models . It also effectively inhibits the growth of various fungal species .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. High temperatures can prevent microbial growth but can cause the compound to stiffen and become more susceptible to cracking and chemical breakdown .
Future Directions
The compound “[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol” shows promise as a potential anticancer agent . Future research could focus on further investigating its mechanism of action, optimizing its synthesis, and evaluating its efficacy in other models of disease. It may also be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .
properties
IUPAC Name |
2H-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c14-10-12-11-9-8-4-2-1-3-7(8)5-6-13(9)10/h1-6H,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKYYXCFTQLDLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NNC3=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol |
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